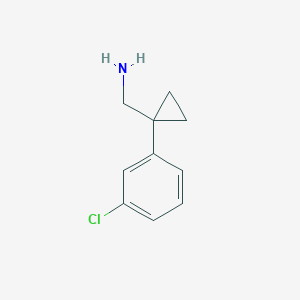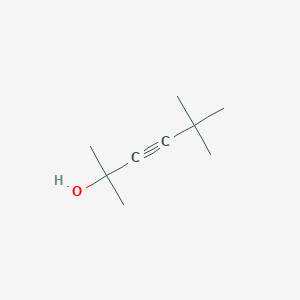
2,5,5-Trimethyl-3-hexyn-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,5-Trimethyl-3-hexyn-2-ol (TMHO) is a colorless, liquid organic compound with a molecular formula of C9H16O. It is commonly used as a solvent and a fragrance in perfumes and cosmetics. TMHO has also been found to have several potential applications in scientific research, particularly in the fields of biochemistry and physiology.
Mécanisme D'action
The mechanism of action of 2,5,5-Trimethyl-3-hexyn-2-ol is not yet fully understood. However, it is believed that it works by inhibiting the activity of certain enzymes that are involved in the production of reactive oxygen species (ROS). This, in turn, reduces oxidative stress and inflammation in the body.
Effets Biochimiques Et Physiologiques
2,5,5-Trimethyl-3-hexyn-2-ol has been found to have several biochemical and physiological effects. It has been shown to reduce the production of ROS and to increase the activity of antioxidant enzymes in the body. 2,5,5-Trimethyl-3-hexyn-2-ol has also been found to have anti-inflammatory properties, which could be useful in the treatment of diseases such as arthritis and asthma.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,5,5-Trimethyl-3-hexyn-2-ol in lab experiments is its low toxicity. It has been found to be relatively safe for use in humans and animals, making it a good candidate for further research. However, one limitation of using 2,5,5-Trimethyl-3-hexyn-2-ol is its volatility, which can make it difficult to handle and measure accurately.
Orientations Futures
There are several future directions for research on 2,5,5-Trimethyl-3-hexyn-2-ol. One area of research could focus on its potential as a treatment for diseases caused by oxidative stress, such as Alzheimer's and Parkinson's disease. Another area of research could focus on its antimicrobial properties, with the aim of developing new antibiotics. Additionally, further research could be done to better understand the mechanism of action of 2,5,5-Trimethyl-3-hexyn-2-ol and to identify any potential side effects or limitations to its use.
Conclusion
In conclusion, 2,5,5-Trimethyl-3-hexyn-2-ol is a versatile organic compound with several potential applications in scientific research. Its synthesis method is efficient and reliable, and it has been found to have antimicrobial and antioxidant properties, as well as anti-inflammatory effects. While there are some limitations to its use, 2,5,5-Trimethyl-3-hexyn-2-ol has the potential to be a valuable tool in the development of new treatments for a variety of diseases. Further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations to its use.
Méthodes De Synthèse
2,5,5-Trimethyl-3-hexyn-2-ol can be synthesized through a multistep process that involves the reaction of 2-methyl-3-butyn-2-ol with acetaldehyde in the presence of a catalyst. The resulting product is then treated with sulfuric acid to yield 2,5,5-Trimethyl-3-hexyn-2-ol. This synthesis method has been found to be efficient and reliable, with a high yield of 2,5,5-Trimethyl-3-hexyn-2-ol.
Applications De Recherche Scientifique
2,5,5-Trimethyl-3-hexyn-2-ol has several potential applications in scientific research, particularly in the fields of biochemistry and physiology. It has been found to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics. 2,5,5-Trimethyl-3-hexyn-2-ol has also been found to have antioxidant properties, which could be useful in the treatment of diseases caused by oxidative stress, such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
1522-16-3 |
|---|---|
Nom du produit |
2,5,5-Trimethyl-3-hexyn-2-ol |
Formule moléculaire |
C9H16O |
Poids moléculaire |
140.22 g/mol |
Nom IUPAC |
2,5,5-trimethylhex-3-yn-2-ol |
InChI |
InChI=1S/C9H16O/c1-8(2,3)6-7-9(4,5)10/h10H,1-5H3 |
Clé InChI |
DKUUKNHZNHMLIW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C#CC(C)(C)O |
SMILES canonique |
CC(C)(C)C#CC(C)(C)O |
Autres numéros CAS |
1522-16-3 |
Synonymes |
2-Methyl-5,5-diMethyl-hex-3-in-2-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



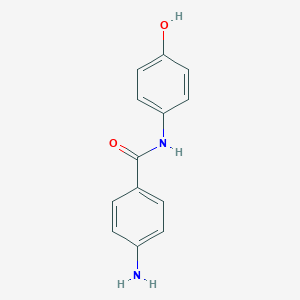
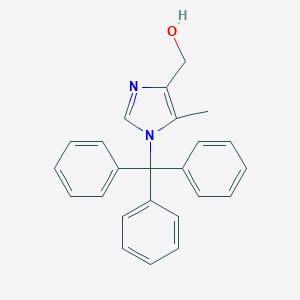
![1-{[(7-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B175493.png)
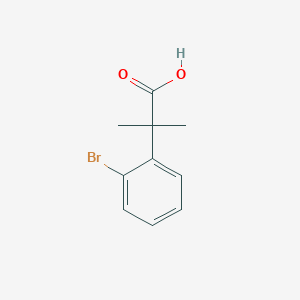
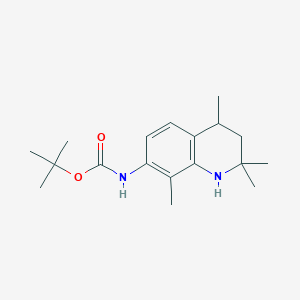
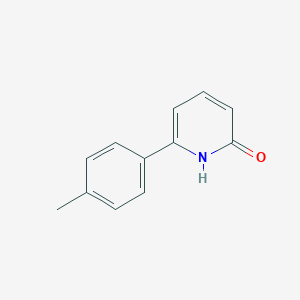

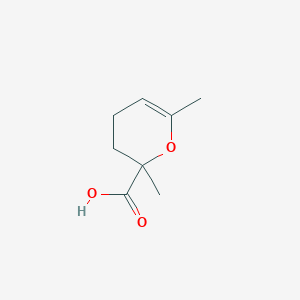
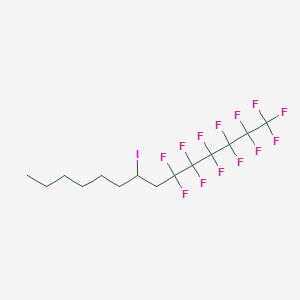
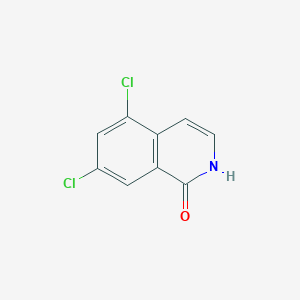
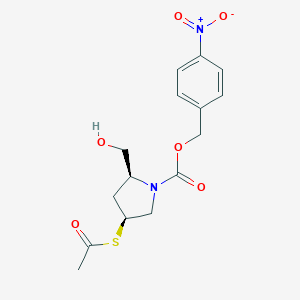
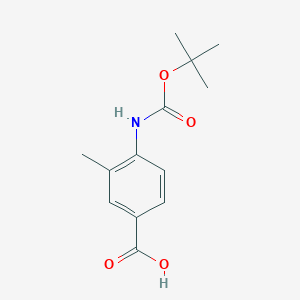
![1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine](/img/structure/B175527.png)
